3-Ethyl-5-methyloxolan-2-ol

Description

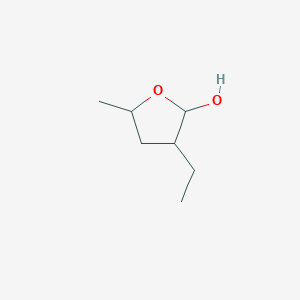

Structure

3D Structure

Properties

CAS No. |

62036-37-7 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-ethyl-5-methyloxolan-2-ol |

InChI |

InChI=1S/C7H14O2/c1-3-6-4-5(2)9-7(6)8/h5-8H,3-4H2,1-2H3 |

InChI Key |

VWFSYGLYUOBWRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(OC1O)C |

Origin of Product |

United States |

Structural Features and Advanced Isomerism of 3 Ethyl 5 Methyloxolan 2 Ol

Stereoisomeric Considerations: Enantiomers and Diastereomers of 3-Ethyl-5-methyloxolan-2-ol

The structure of this compound contains three stereogenic centers at carbons C2, C3, and C5. The maximum number of possible stereoisomers can be calculated using the 2^n formula, where n is the number of chiral centers. For this molecule, n=3, resulting in 2^3 = 8 possible stereoisomers. wikipedia.org These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other). khanacademy.orgyoutube.com

The eight stereoisomers can be grouped into four pairs of enantiomers. Each pair will have distinct physical properties from the other pairs, as they are diastereomerically related. wikipedia.org

Anomeric Forms (α and β) and the Anomeric Center at C2 in this compound

The C2 carbon, being a hemiacetal carbon bonded to two oxygen atoms, is defined as the anomeric center. ucalgary.ca The stereochemistry at this position gives rise to two distinct anomeric forms, designated as alpha (α) and beta (β). These anomers are a specific type of diastereomer. wikipedia.org

The orientation of the C2 hydroxyl group relative to the other substituents on the ring determines the anomeric designation. In the context of cyclic sugars, the α anomer typically has the anomeric substituent in an axial position, while the β anomer has it in an equatorial position. This preference is heavily influenced by a phenomenon known as the anomeric effect. wikipedia.orgscripps.edu The anomeric effect is a stereoelectronic phenomenon that describes the tendency for a heteroatomic substituent at the anomeric carbon to favor the axial orientation, despite potential steric hindrance. ucalgary.ca This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring's oxygen atom and the antibonding (σ*) orbital of the C2-OH bond. rsc.org For this compound, an equilibrium will exist between the α and β forms, with the exact ratio being influenced by solvent and the stereochemistry of the other ring substituents.

Ring-Chain Tautomerism and Equilibrium Dynamics of the Hemiacetal Functionality

Like other hemiacetals, this compound exists in a dynamic equilibrium with its open-chain tautomer, a hydroxy ketone. researchgate.net The specific open-chain form for this molecule is 6-hydroxy-4-ethylheptan-3-one. This process is known as ring-chain tautomerism. nih.gov

The equilibrium between the cyclic hemiacetal and the open-chain hydroxy ketone is sensitive to several factors. Generally, five- and six-membered rings are favored, making the oxolane form a significant contributor at equilibrium. stackexchange.com However, the position of this equilibrium can be influenced by the solvent's polarity and temperature. In many organic solvents, the cyclic form tends to be preferred, but in aqueous solutions, the equilibrium may shift to favor the open-chain tautomer. researchgate.net

| Form | Structure Name | Key Functional Group |

|---|---|---|

| Cyclic | This compound | Hemiacetal (Lactol) |

| Acyclic (Open-Chain) | 6-hydroxy-4-ethylheptan-3-one | Ketone and Alcohol |

Chirality and Stereogenic Centers in the Substituted Oxolane Ring System

Chirality is a key feature of this compound, arising from the presence of tetrahedral carbon atoms bonded to four different groups. youtube.com These atoms are known as stereogenic centers or chiral centers.

The three stereogenic centers in the molecule are:

C2 (Anomeric Carbon): Bonded to the ring oxygen, a hydroxyl group (-OH), a hydrogen atom, and the C3 carbon of the ring.

C3: Bonded to the C2 carbon, an ethyl group (-CH2CH3), a hydrogen atom, and the C4 carbon.

C5: Bonded to the ring oxygen, a methyl group (-CH3), a hydrogen atom, and the C4 carbon.

The specific three-dimensional arrangement (configuration) of the substituents at these three centers defines each unique stereoisomer. The relationship between any two of the eight possible isomers will be either enantiomeric or diastereomeric.

| Carbon Atom | Attached Groups | Status |

|---|---|---|

| C2 | -H, -OH, -O(ring), -C3 | Stereogenic (Anomeric) |

| C3 | -H, -CH2CH3, -C2, -C4 | Stereogenic |

| C5 | -H, -CH3, -O(ring), -C4 | Stereogenic |

Conformational Analysis of the this compound Scaffold

The five-membered oxolane (tetrahydrofuran) ring is not planar. It adopts puckered conformations to relieve torsional strain. This conformational flexibility, combined with the influence of its three substituents, creates a complex energetic landscape.

Tetrahydrofuran (B95107) rings typically adopt one of two main classes of puckered conformations: the envelope (C_s symmetry) or the twist (C_2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations can rapidly interconvert through a process called pseudorotation.

Advanced Synthetic Methodologies for 3 Ethyl 5 Methyloxolan 2 Ol and Its Analogues

Strategies for Stereoselective Construction of the 3-Ethyl-5-methyloxolan-2-ol Core

The stereoselective synthesis of the this compound core hinges on the controlled formation of two key stereocenters at the C3 and C5 positions of the tetrahydrofuran (B95107) ring. A common and effective strategy involves the stereoselective reduction of a γ-keto ester or a γ-lactone precursor. The choice of reducing agent and reaction conditions plays a pivotal role in dictating the diastereoselectivity of the resulting hydroxyl group, which subsequently cyclizes to form the target lactol.

One of the most direct precursors to this compound is a 3-ethyl-5-hydroxyheptanoic acid derivative, which can be generated from the corresponding γ-keto ester, ethyl 3-ethyl-5-oxoheptanoate. The reduction of the ketone functionality in this precursor must be highly diastereoselective to control the relative stereochemistry of the final product. Various reducing agents have been employed for similar transformations, with their efficacy being highly dependent on the substrate and the presence of chelating groups.

| Precursor | Reducing Agent | Diastereomeric Ratio (syn:anti) | Reference |

| Ethyl 2-methyl-3-oxobutanoate | S. cerevisiae | >99% de (syn) | researchgate.net |

| α-alkyl-β-keto esters | TiCl4 / py·BH3 | up to 99% dr (syn) | researchgate.net |

| α-alkyl-β-keto esters | CeCl3 / LiEt3BH | High dr (anti) | researchgate.net |

| γ-keto carboxylic acids | Ru-catalyst / HCOOH-Et3N | >20:1 dr | rsc.org |

This table presents data for analogous reductions of keto esters to highlight the principles of stereoselective reduction applicable to the synthesis of this compound.

Another powerful approach is the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, an Evans aldol (B89426) reaction could be employed to set the stereochemistry at the C3 and C4 positions of a linear precursor, followed by further transformations to introduce the C5 stereocenter and subsequent cyclization. While this method can offer high levels of stereocontrol, it often requires additional steps for the attachment and removal of the auxiliary.

Diastereoselective and Enantioselective Synthetic Routes to this compound

Achieving both diastereoselectivity and enantioselectivity in the synthesis of this compound is a more formidable challenge that necessitates the use of asymmetric catalysis or chiral starting materials. A prominent strategy involves the enantioselective reduction of a prochiral γ-keto ester. This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation.

For example, the asymmetric hydrogenation of γ-keto esters using chiral ruthenium-BINAP catalysts has proven to be a highly effective method for producing enantiomerically enriched γ-hydroxy esters, which are direct precursors to chiral γ-lactones and, subsequently, the target oxolan-2-ols. The dynamic kinetic resolution of racemic γ-substituted cyclic β-ketoesters via asymmetric hydrogenation also provides a powerful route to chiral cyclic β-hydroxy esters with multiple contiguous stereocenters. thieme-connect.com

| Substrate | Catalyst/Method | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| γ-keto carboxylic acids | Ru-catalyst / DKR | (3R,5S) | up to 99% | >20:1 | rsc.org |

| γ-substituted cyclic β-ketoesters | (R)-Ir-SpiroSAP / DKR | cis,cis | 69->99% | up to >99:1 | thieme-connect.com |

| Ethyl 3-oxo-5-phenylpentanoate | Whole-cell biocatalysts | (S) or (R) | up to 99% | N/A | researchgate.net |

This table showcases enantioselective and diastereoselective methods for producing chiral hydroxy esters, the direct precursors to chiral oxolan-2-ols like this compound.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Whole-cell biocatalysts or isolated enzymes, such as ketoreductases, can reduce prochiral ketones with exceptional levels of both enantioselectivity and diastereoselectivity under mild reaction conditions. researchgate.net The stereochemical outcome can often be controlled by selecting a microorganism that possesses an enzyme with the desired stereopreference.

Convergent and Divergent Synthetic Approaches for Substituted Oxolan-2-ols

The synthesis of a library of substituted oxolan-2-ol analogues for structure-activity relationship (SAR) studies often benefits from convergent or divergent synthetic strategies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For this compound analogues, a convergent approach might involve the synthesis of a chiral fragment containing the C5-methyl stereocenter and another fragment containing the C3-ethyl stereocenter. These fragments could then be joined through a carbon-carbon bond-forming reaction, such as an aldol condensation or a Grignard reaction, followed by cyclization. This approach is highly efficient for generating a diverse range of analogues by simply varying the structure of the individual fragments.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. For the synthesis of substituted oxolan-2-ols, a suitable starting material could be a readily available chiral lactone, such as (S)-3-hydroxy-γ-butyrolactone. thieme-connect.com This starting material can be chemically modified in a stepwise fashion to introduce different substituents at various positions of the oxolan-2-ol core. For example, the hydroxyl group could be used as a handle for introducing various side chains, and the lactone carbonyl could be subjected to reactions with different organometallic reagents to introduce diversity at the C2 position.

| Synthetic Approach | Description | Advantages |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | High efficiency, modularity, facilitates rapid analogue synthesis. |

| Divergent | A common intermediate is elaborated into a library of related compounds. | Access to a wide range of analogues from a single starting material. |

Resolution Techniques for Enantiopure this compound

When a racemic or diastereomeric mixture of this compound is synthesized, resolution techniques are employed to separate the desired stereoisomer.

This classical resolution method involves the reaction of the racemic target molecule (or a suitable precursor like 3-ethyl-5-hydroxyheptanoic acid) with a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The desired diastereomeric salt is then treated with an acid or base to liberate the enantiopure target molecule. Common resolving agents for acids include chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine. For alcohols, derivatization to a half-ester followed by salt formation with a chiral base is a common strategy.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including lactones and alcohols. nih.gov The choice of the mobile phase is critical for achieving optimal separation.

| Chiral Stationary Phase (CSP) Type | Common Examples | Applicable to |

| Polysaccharide-based | Chiralcel® OD-H, Chiralpak® AD | Lactones, Alcohols, Esters |

| Cyclodextrin-based | Astec CYCLOBOND™ | Various chiral compounds |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Basic and acidic compounds |

This table provides examples of common chiral stationary phases used in HPLC for the resolution of enantiomers.

Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile lactone enantiomers.

Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture into a single enantiomer of a product, theoretically achieving a 100% yield. This process combines a kinetic resolution (where one enantiomer reacts faster than the other) with in-situ racemization of the slower-reacting enantiomer. For the synthesis of enantiopure this compound, a DKR approach could be applied to a racemic precursor, such as a 3-ethyl-5-hydroxyheptanoic acid ester.

This typically involves a combination of an enzyme (often a lipase (B570770) for selective acylation of one enantiomer of the alcohol) and a metal catalyst (such as a ruthenium complex) to facilitate the racemization of the unreacted alcohol enantiomer. researchgate.net This allows the entire racemic starting material to be converted into a single enantiomerically pure product.

| Substrate Type | Racemization Catalyst | Resolution Method | Product | Reference |

| α-Hydroxy esters | Ruthenium complex | Enzymatic acylation | Enantiopure acylated ester | nih.gov |

| Secondary alcohols | Ruthenium complex | Enzymatic acylation | Enantiopure ester | science.gov |

| β-Hydroxy acids | Metal catalyst | Enzymatic esterification | Enantiopure ester | nih.gov |

This table illustrates the principles of dynamic kinetic resolution with examples of substrate types and catalytic systems.

Reactivity Profiles and Mechanistic Insights of 3 Ethyl 5 Methyloxolan 2 Ol Transformations

Hemiacetal Reactivity: Investigation of Ring Opening and Closing Equilibria

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. In aqueous solutions, the equilibrium may favor the cyclic form, which is often more thermodynamically stable, particularly in the case of five- and six-membered rings. wikipedia.org The formation of a five-membered ring, as in 3-Ethyl-5-methyloxolan-2-ol, is generally favorable. khanacademy.org

The process of interconversion between the cyclic and open-chain forms is known as mutarotation, which can lead to the formation of different anomers (α and β isomers at the C2 position). khanacademy.org The constant opening and closing of the ring allow for the interconversion of these stereoisomers. khanacademy.org

| Condition | Effect on Equilibrium | Predominant Species |

|---|---|---|

| Acidic Conditions | Catalyzes both ring-opening and ring-closing | Equilibrium mixture of cyclic and open-chain forms |

| Basic Conditions | Favors the open-chain form by deprotonation of the hydroxyl group | Increased concentration of the open-chain hydroxy aldehyde |

| Aprotic Solvents | Generally favors the cyclic hemiacetal form | Cyclic this compound |

Reactions at the Anomeric Carbon (C2) of this compound

The anomeric carbon (C2) in this compound is a key site of reactivity. It is electrophilic and susceptible to nucleophilic attack, particularly after protonation of the hydroxyl group under acidic conditions, which creates a good leaving group (water). masterorganicchemistry.com This leads to the formation of an oxocarbenium ion intermediate, which can then be attacked by various nucleophiles.

Common reactions at the anomeric carbon include:

Glycosidation: Reaction with alcohols in the presence of an acid catalyst to form acetals, known as glycosides in carbohydrate chemistry. oup.com This is a fundamental reaction for forming glycosidic bonds. mdpi.com

Reduction: The hemiacetal can be reduced to a cyclic ether. For instance, treatment with a reducing agent like triethylsilane in the presence of a Lewis acid can lead to the deoxygenation at the anomeric position. organic-chemistry.org

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the anomeric carbon, leading to the formation of C-glycosides, which are stable analogues of O-glycosides.

| Reagent | Product Type | Reaction Conditions |

|---|---|---|

| Alcohol (e.g., Methanol) | Acetal (2-methoxy-3-ethyl-5-methyloxolane) | Acidic (e.g., HCl, H2SO4) |

| Hydride reducing agent (e.g., NaBH4) | Diol (4-ethyl-hexane-1,3-diol) via reduction of the open-chain aldehyde | Protic solvent |

| Organometallic reagent (e.g., Ethylmagnesium bromide) | Substituted alcohol (2,3-diethyl-5-methyloxolan-2-ol) | Anhydrous ether |

Transformations Involving the Hydroxyl Group of the Hemiacetal

The hydroxyl group at the anomeric carbon of this compound is also a site for various chemical transformations. It can act as a nucleophile or be converted into a good leaving group.

Key transformations include:

Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides in the presence of a base to form esters.

Etherification: Alkylation of the hydroxyl group can be achieved using alkyl halides under basic conditions to form ethers.

Oxidation: The hemiacetal can be oxidized to a lactone (a cyclic ester). nih.gov This transformation is a key step in many biological processes and synthetic pathways. Common oxidizing agents include bromine in a buffered solution or stronger oxidants like chromic acid. The reaction proceeds through the open-chain aldehyde form. oup.com

Influence of Ring Substituents (3-Ethyl and 5-Methyl) on Reaction Pathways

The ethyl group at the C3 position and the methyl group at the C5 position of the oxolane ring have a significant impact on the reactivity and stereoselectivity of reactions involving this compound.

Steric Hindrance: The alkyl substituents can sterically hinder the approach of nucleophiles or reagents to the reactive centers of the molecule. This steric hindrance can influence the facial selectivity of attack on the anomeric carbon, potentially leading to a preference for the formation of one anomer over the other. The substituents can also affect the rate of reaction. nih.gov

Electronic Effects: Alkyl groups are weakly electron-donating. This electronic effect can influence the stability of intermediates, such as the oxocarbenium ion formed during reactions at the anomeric carbon. The electron-donating nature of the ethyl and methyl groups can help to stabilize this positively charged intermediate, thus facilitating reactions that proceed through this pathway.

Conformational Effects: The substituents influence the preferred conformation of the tetrahydrofuran (B95107) ring. acs.org The ring can adopt various envelope and twist conformations, and the substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. This conformational preference can, in turn, dictate the stereochemical outcome of reactions by influencing the trajectory of incoming reagents.

The interplay of these steric and electronic effects can be complex and can lead to highly stereoselective transformations. nih.gov

Mechanistic Studies of Key Chemical Conversions Involving this compound

Acetal Formation (Glycosidation): The mechanism involves the protonation of the hemiacetal hydroxyl group, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. A molecule of alcohol then acts as a nucleophile, attacking the oxocarbenium ion. Subsequent deprotonation yields the acetal. masterorganicchemistry.com

Oxidation to a Lactone: The oxidation of the hemiacetal to a lactone proceeds through the open-chain hydroxy aldehyde. The aldehyde is then oxidized to a carboxylic acid, which subsequently undergoes intramolecular esterification (lactonization) to form the cyclic ester. nih.gov

Reduction with Hydride Reagents: The reduction with reagents like sodium borohydride occurs on the open-chain aldehyde form. The hydride ion attacks the carbonyl carbon of the aldehyde to form a primary alcohol.

Advanced Spectroscopic and Spectrometric Characterization for Isomer Elucidation of 3 Ethyl 5 Methyloxolan 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and relative configuration of organic molecules. For a molecule with multiple stereocenters like 3-Ethyl-5-methyloxolan-2-ol, one-dimensional NMR is often insufficient, necessitating the use of advanced 2D NMR experiments and detailed analysis of coupling constants.

Two-dimensional NMR experiments are instrumental in establishing the covalent framework and the relative stereochemistry of the substituents on the oxolane ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity from the methyl proton at C5 to H5, then to the protons at C4, and from H3 to the ethyl group protons. This confirms the basic atom-to-atom connections within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon signals (¹H-¹³C one-bond correlation). This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its corresponding proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH). This is crucial for piecing together the molecular skeleton. For instance, an HMBC correlation between the proton on C2 (H2) and the carbon of the ethyl group (C6) would help confirm the relative positioning of these groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. For example, in a cis-diastereomer, a NOESY correlation would be observed between the proton at C3 and the methyl group protons at C5 if they are on the same face of the ring. The absence of this correlation in the trans-isomer would be a key differentiating factor.

Below is a hypothetical table of expected key 2D NMR correlations for a specific diastereomer of this compound.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| H2 | H3 | C2 | C3, C5 | H3, H5 (if cis) |

| H3 | H2, H4, H6 | C3 | C2, C4, C5, C7 | H2, H4, H6 |

| H5 | H4, CH₃ (C8) | C5 | C2, C3, C4 | H2, H4, CH₃ (C8) |

| H6 (CH₂) | H7 (CH₃), H3 | C6 | C2, C3, C7 | H3, H7 |

The magnitude of the scalar coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for differentiating diastereomers. In the five-membered oxolane ring, the coupling constants between adjacent protons (e.g., ³J_H2-H3, ³J_H3-H4, ³J_H4-H5) are highly sensitive to the cis or trans relationship of the substituents.

For instance, a larger coupling constant is generally observed for protons with a dihedral angle approaching 180° (trans-diaxial in a six-membered ring analogy), while a smaller coupling constant is seen for angles near 90° (cis or equatorial-axial). By carefully measuring these J-values from a high-resolution 1D ¹H NMR spectrum, the relative configuration of the stereocenters at C2, C3, and C5 can be deduced.

A representative table of expected coupling constants for cis and trans isomers is shown below.

| Coupling Constant | Expected Value for cis-Isomer (Hz) | Expected Value for trans-Isomer (Hz) |

| ³J_H2-H3 | 2 - 5 | 7 - 10 |

| ³J_H3-H4a | 6 - 9 | 3 - 6 |

| ³J_H4a-H5 | 2 - 5 | 7 - 10 |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination and Conformational Insights

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov It is an excellent method for determining the absolute configuration of a molecule in solution. nih.gov The process involves comparing the experimental VCD spectrum of an enantiomer with the theoretically predicted spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). unibe.ch

The VCD spectrum of one enantiomer will be the mirror image of the other. nih.gov By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., (2R,3S,5R)-3-Ethyl-5-methyloxolan-2-ol), and comparing it to the experimental spectrum, a direct and unambiguous assignment of the absolute configuration can be made. A good match between the experimental and calculated spectra confirms the absolute stereochemistry. VCD is particularly powerful as it does not require crystallization of the sample and provides detailed information about the molecule's conformational preferences in solution. unibe.ch

Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD)) for Enantiomeric Excess Determination

While VCD is ideal for absolute configuration, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are highly sensitive to the enantiomeric composition of a sample.

ECD (Electronic Circular Dichroism): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the ECD signal of a sample to that of a pure enantiomeric standard, the enantiomeric excess (% ee) can be accurately determined.

ORD (Optical Rotatory Dispersion): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The shape of the ORD curve (a Cotton effect) is characteristic of a chiral molecule. Similar to ECD, the magnitude of the optical rotation at a specific wavelength is proportional to the enantiomeric excess.

These methods are rapid and require only a small amount of sample, making them suitable for high-throughput screening. schrodinger.com

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. While diastereomers and enantiomers have the same exact mass, HRMS, particularly when coupled with a separation technique like gas or liquid chromatography (GC/LC-HRMS), is invaluable for differentiating structural isomers and identifying impurities.

For this compound, different diastereomers may exhibit subtle differences in their fragmentation patterns upon ionization in the mass spectrometer. These differences in the relative abundances of fragment ions can be used as a fingerprint to distinguish between diastereomers. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where a specific parent ion is isolated and fragmented. The resulting daughter ion spectrum is often unique to a specific isomer, aiding in its identification.

HRMS is also exceptionally sensitive for impurity profiling. It can detect and identify trace-level impurities that may be structurally related isomers or byproducts from the synthesis, even if they co-elute with the main component in chromatography.

A summary of the application of these techniques is presented below.

| Technique | Primary Application for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Establishing covalent structure and connectivity. |

| 2D NMR (NOESY) | Determining relative stereochemistry (cis vs. trans). |

| Coupling Constant Analysis | Differentiating diastereomers based on dihedral angles. |

| Vibrational Circular Dichroism (VCD) | Determining absolute configuration (R/S). |

| Chiroptical Methods (ORD, ECD) | Measuring enantiomeric excess (% ee). |

| High-Resolution Mass Spectrometry (HRMS) | Differentiating isomers via fragmentation and impurity profiling. |

Computational Chemistry and Theoretical Investigations of 3 Ethyl 5 Methyloxolan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Anomeric Effects

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and other properties of molecules. For a molecule like 3-Ethyl-5-methyloxolan-2-ol, DFT calculations can provide deep insights into the arrangement of its electrons and the energies of its different possible three-dimensional arrangements, known as conformers.

A key electronic feature in oxolan-2-ols (cyclic hemiacetals) is the anomeric effect. This stereoelectronic effect describes the tendency of a heteroatomic substituent (in this case, the -OH group at the anomeric C2 position) on a heterocyclic ring to prefer an axial orientation over the sterically less hindered equatorial orientation. This preference arises from a stabilizing interaction between the lone pair of electrons on the ring's oxygen atom and the antibonding orbital (σ*) of the C-O bond of the substituent. DFT calculations can quantify the strength of this effect by comparing the energies of the axial and equatorial conformers. lew.roresearchgate.net

For this compound, several stereoisomers exist due to the chiral centers at C2, C3, and C5. DFT would be used to optimize the geometry of each possible conformer (different chair and twist-boat forms of the ring, as well as rotamers of the ethyl and hydroxyl groups) to find the most stable structures. doi.org The calculations would yield the total electronic energy for each optimized structure, allowing for a determination of their relative stabilities. The conformer with the lowest energy is the most stable and would be predicted to be the most abundant at equilibrium.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the anomeric effect by calculating the stabilization energy (E(2)) associated with the n → σ* hyperconjugation. doi.org For the axial conformer of a related 2-alkoxytetrahydropyran, this interaction is typically significant, while it is much weaker in the equatorial conformer.

Table 1: Representative DFT-Calculated Relative Energies for Anomers of a Substituted Tetrahydropyran-2-ol

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C2-O-H) | NBO E(2) for Anomeric Effect (kcal/mol) |

| Axial-OH | 0.00 | ~60° | 5.8 |

| Equatorial-OH | 1.25 | ~180° | 1.5 |

| Data is illustrative and based on general findings for similar cyclic hemiacetals. |

Molecular Dynamics Simulations for Conformational Fluxionality and Interconversion Pathways

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and bonds in a molecule by solving Newton's equations of motion, providing insights into its flexibility and the pathways it takes to convert between different shapes. aip.orgresearchgate.netrsc.org

For this compound in a solvent, an MD simulation would reveal the puckering of the oxolane ring, the rotation of the ethyl and methyl substituents, and the flipping of the hydroxyl group. This is known as conformational fluxionality. The simulation tracks the trajectory of each atom over a period, typically nanoseconds to microseconds, generating a vast amount of data on bond lengths, angles, and dihedral angles.

By analyzing these trajectories, researchers can identify the principal modes of motion and map out the energy landscape for conformational interconversion. For example, the simulation could show the pathway for the ring to flip from one chair-like conformation to another, potentially passing through higher-energy twist-boat intermediates. It can also show the interconversion between the axial and equatorial anomers of the hydroxyl group. These simulations are crucial for understanding how the molecule behaves in a real-world, dynamic environment, which is often a better representation than a static, gas-phase calculation. researchgate.net

Quantum Chemical Analysis of Reaction Intermediates and Transition States in Oxolane-2-ol Reactions

Lactols, the functional group class to which this compound belongs, are key intermediates in many chemical reactions. wikipedia.org They can be oxidized to lactones or reduced to cyclic ethers, for instance. wikipedia.orgechemi.com Quantum chemical methods, such as DFT, are essential for studying the mechanisms of these reactions. core.ac.ukresearchgate.net

To study a reaction, computational chemists model the reactants, products, and any proposed intermediates. Crucially, they also locate and characterize the "transition state" (TS) – the highest energy point along the reaction pathway that connects reactants to products. The energy of the TS determines the activation energy of the reaction, which in turn governs the reaction rate.

For the oxidation of this compound to the corresponding lactone, a quantum chemical analysis would involve:

Optimizing the geometries of the lactol and the oxidizing agent.

Identifying the structure of the transition state for the rate-determining step (e.g., hydride abstraction).

Calculating the vibrational frequencies to confirm that the TS structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating the energies of all species to construct a reaction energy profile, which shows the energy changes as the reaction progresses.

This analysis provides a detailed, step-by-step picture of how bonds are broken and formed, revealing insights that are often impossible to obtain through experimental means alone. core.ac.uk

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies, VCD spectra)

Computational chemistry is widely used to predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. d-nb.infonih.govnih.gov

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.govruc.dk The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). By calculating the spectra for all possible stereoisomers and conformers, and comparing them to experimental spectra, one can confidently assign the structure and stereochemistry of the synthesized compound. researchgate.net

Vibrational Frequencies (IR): The same DFT calculations used for geometry optimization also yield vibrational frequencies. These correspond to the stretching and bending motions of the bonds and are the basis for infrared (IR) spectroscopy. The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with an experimental one to identify characteristic functional group peaks (e.g., the O-H and C-O stretches).

Vibrational Circular Dichroism (VCD) Spectra: VCD is a powerful technique for determining the absolute configuration of chiral molecules. nih.govwikipedia.org It measures the differential absorption of left and right circularly polarized infrared light. wikipedia.org Predicting VCD spectra requires high-level quantum chemical calculations. dtic.miluit.noethz.ch By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., (2R,3S,5R)-3-Ethyl-5-methyloxolan-2-ol) and comparing it to the experimental spectrum, one can unambiguously determine the absolute stereochemistry of the molecule. ethz.ch A positive match confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer.

Table 2: Illustrative Predicted Spectroscopic Data for a Stereoisomer of this compound

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Value (ppm / cm⁻¹) |

| ¹H (H at C2) | 5.15 | 5.20 |

| ¹³C (C2) | 98.7 | 99.1 |

| ¹³C (C3) | 45.2 | 45.5 |

| O-H Stretch | 3450 | 3462 |

| C-O Stretch | 1080 | 1085 |

| Values are hypothetical and for illustrative purposes only. |

Role and Applications of 3 Ethyl 5 Methyloxolan 2 Ol in Broader Chemical Contexts

As a Building Block in Complex Chemical Synthesis

Organic molecules functionalized with heterocyclic cores, such as 3-Ethyl-5-methyloxolan-2-ol, are fundamental components in the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These "building blocks" are crucial in medicinal chemistry, organic synthesis, and materials science for constructing supramolecular complexes, metal-organic frameworks, and other intricate organic structures. sigmaaldrich.com The oxolane ring, in particular, is a common feature in a vast array of natural products and biologically active molecules, making substituted oxolanes valuable starting materials or intermediates in their synthesis. mdpi.compreprints.org

The utility of a building block like this compound in synthesis is dictated by the reactivity of its functional groups. The hydroxyl group of the hemiacetal is reactive and can be engaged in various transformations. For instance, it can be oxidized to the corresponding lactone, reduced to a diol, or used in glycosylation-type reactions. The stereochemistry at the chiral centers (carbons 2, 3, and 5) is also a critical feature, offering the potential for stereoselective synthesis of complex targets. Chiral building blocks are indispensable in drug discovery and development, where specific stereoisomers of a drug molecule are often responsible for the desired therapeutic effect. nih.gov

The synthesis of various substituted oxolanes, which can serve as building blocks, has been a subject of considerable research. Methodologies for constructing the tetrahydrofuran (B95107) ring are diverse and include Prins cyclization, intramolecular opening of oxetanes, and various cycloaddition reactions. nih.gov These methods can be adapted to produce a library of substituted oxolanes with varying stereochemistry and substitution patterns, which can then be utilized in the synthesis of more complex molecules.

Intermediate in Synthetic Pathways to Relevant Organic Scaffolds and Heterocycles

Substituted oxolanes are not only valuable as starting materials but also frequently appear as key intermediates in multi-step synthetic sequences. The tetrahydrofuran motif is a core structural element in many biologically active natural products, and its construction is often a pivotal step in their total synthesis. mdpi.compreprints.org For example, marine natural products, which are a rich source of novel chemical structures with potent biological activities, often feature the tetrahydrofuran ring. mdpi.compreprints.org The synthesis of these complex molecules often involves the formation of a substituted oxolane intermediate, which is then further elaborated to the final target.

The reactivity of the hemiacetal in this compound allows it to serve as a precursor to other important organic scaffolds. As mentioned, oxidation would yield a γ-butyrolactone, a structural motif present in many natural products and pharmaceuticals. Reduction of the hemiacetal would provide a 1,4-diol, a versatile intermediate that can be used to access other heterocyclic systems or acyclic structures. The ability to transform the oxolane-2-ol into other functional groups and ring systems underscores its potential as a versatile synthetic intermediate.

Relationship to Natural Product Chemistry: Occurrence and Biosynthetic Analogues

The structural features of this compound are reminiscent of motifs found in a variety of natural products. The study of these naturally occurring analogues provides insight into the potential biological relevance and biosynthetic origins of such substituted oxolanes.

The tetrahydrofuran ring is a prevalent structural unit in a wide range of natural products, including terpenoids and lipids. mdpi.compreprints.org While the simple this compound may not be a known natural product, the core oxolane structure with varying substituents is widespread. For instance, the linalool (B1675412) oxides are a class of naturally occurring monoterpenes that feature a substituted tetrahydrofuran ring. mdpi.com These compounds are found in the essential oils of many plants and contribute to their characteristic aromas. mdpi.com

The table below provides examples of naturally occurring compounds containing the oxolane (tetrahydrofuran) motif, highlighting the diversity of structures and their sources.

| Compound Name | Chemical Structure | Natural Source |

| Linalool Oxide (furanoid) | 2-((S)-5-Ethenyl-5-methyloxolan-2-yl)propan-2-ol | Essential oils of various plants, including Camellia sinensis and Perilla frutescens nih.gov |

| Notheia anomala oxylipids | Disubstituted oxolanes with long alkyl chains | Brown alga Notheia anomala mdpi.com |

| Petromyroxols | Tetrahydrofuran acetogenindiols | Larval sea lamprey Petromyzon marinus L. mdpi.com |

The biosynthesis of substituted oxolanes in nature often involves the enzymatic cyclization of an acyclic precursor. A well-studied example is the formation of linalool oxides from linalool. mdpi.com This biotransformation is believed to proceed through the regioselective epoxidation of the trisubstituted double bond of linalool, followed by an intramolecular cyclization of the resulting epoxy-alcohol. mdpi.com This process can lead to the formation of both furanoid (five-membered ring) and pyranoid (six-membered ring) linalool oxides. mdpi.com

The enzymes responsible for these transformations are often cytochrome P450 monooxygenases. nih.gov For instance, in Citrus mangshanensis, the enzyme CYP78A7 has been shown to catalyze the formation of linalool oxides from linalool. nih.gov In the tea plant (Camellia sinensis), enzymes such as CsCYP76B1 and CsCYP76T1 are involved in the hydroxylation of linalool, a related oxidative transformation. nih.gov These enzymes are typically located in the endoplasmic reticulum, which facilitates the conversion of precursors synthesized in other cellular compartments. nih.gov

The biosynthetic pathways leading to volatile compounds like linalool oxides are of significant interest in the flavor and fragrance industry. Understanding these pathways can enable the biotechnological production of these valuable compounds. The study of the biosynthesis of naturally occurring oxolanes provides a framework for understanding how a compound like this compound could potentially be formed in a biological system, likely through the cyclization of a suitably functionalized acyclic precursor.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 3-Ethyl-5-methyloxolan-2-ol in a laboratory setting?

- Answer : The compound can be synthesized via photochemical alkylation of heteroarenes using ethers as alkylating agents. For example, diethyl ether (as a solvent/alkyl source) reacts with precursors under UV light to form substituted oxolane derivatives. Reaction conditions (e.g., irradiation time, solvent purity) must be optimized to minimize side products. IR spectroscopy (e.g., peaks at 1086 cm⁻¹ for ether C-O stretching) and NMR are critical for verifying structural integrity . Safety protocols, including protective equipment and waste management, should align with guidelines for handling volatile ethers .

Q. How can the crystal structure of this compound be resolved?

- Answer : Single-crystal X-ray diffraction (SC-XRD) paired with the SHELX suite (e.g., SHELXL for refinement) is the gold standard. Challenges include obtaining high-quality crystals and addressing potential twinning. SHELX’s robustness in handling small-molecule data ensures precise refinement of bond lengths and angles. For high-resolution data, anisotropic displacement parameters should be modeled .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl and methyl groups at positions 3 and 5).

- IR : Key absorptions include ~1080–1120 cm⁻¹ (C-O-C stretching in oxolane) and 2800–3000 cm⁻¹ (alkyl C-H stretches).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation pathways.

Discrepancies in spectral data should be cross-validated with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved for this compound?

- Answer : Contradictions often arise from impurities or conformational isomerism. Systematic approaches include:

- Purity Assessment : Use HPLC or GC-MS to rule out contaminants.

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering in oxolane).

- Computational Validation : Compare experimental IR/NMR with DFT-derived spectra.

For persistent contradictions, crystallographic data (via SHELX) can serve as a definitive reference .

Q. What experimental strategies are recommended for studying the reactivity of this compound under oxidative or reductive conditions?

- Answer :

- Oxidation : Use mild oxidizing agents (e.g., PCC) to avoid over-oxidation of the hydroxyl group. Monitor aldehyde/carboxylic acid formation via TLC or FTIR.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) to reduce ester or ketone groups without altering the oxolane ring.

Safety protocols must account for volatile byproducts (e.g., H₂ gas) .

Q. How can computational methods enhance the design of derivatives for biological activity studies?

- Answer :

- Docking Studies : Use software like AutoDock to predict binding affinities with target proteins (e.g., enzymes).

- QSAR Modeling : Correlate structural features (e.g., substituent positions) with bioactivity data.

- MD Simulations : Assess stability of compound-receptor complexes in aqueous environments.

Experimental validation via in vitro assays (e.g., antimicrobial tests) is essential to confirm predictions .

Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?

- Answer : Scalability risks include racemization and solvent incompatibility. Strategies:

- Chiral Catalysts : Use asymmetric catalysis (e.g., organocatalysts) during alkylation steps.

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.

- Crystallization Control : Optimize solvent polarity to favor enantiomer separation.

Pilot-scale trials should validate reproducibility .

Methodological Guidelines

-

Data Contradiction Analysis : Adopt iterative cycles of hypothesis testing (e.g., proposing isomerism) and validation through orthogonal techniques (e.g., XRD, computational modeling) .

-

Literature Review : Use databases like SciFinder and Reaxys with search terms like "oxolan-2-ol derivatives" and "alkylation mechanisms". Exclude non-peer-reviewed sources (e.g., commercial websites) .

05 文献检索Literature search for meta-analysis02:58

-

Safety Protocols : Follow NFPA guidelines for ethers and alcohols, including explosion-proof equipment and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.